molecular formula C9H14N2O B1192192 (((2-Aminoethyl)amino)methyl)phenol CAS No. 94-28-3

(((2-Aminoethyl)amino)methyl)phenol

Cat. No. B1192192
CAS RN: 94-28-3
M. Wt: 166.22
InChI Key: ZJSCDDIGFJQVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agidol AF-2 is a biochemical.

Scientific Research Applications

Synthesis and Coordination Properties

The synthesis of ligands like (((2-Aminoethyl)amino)methyl)phenol and their acid-base behavior has been extensively studied. These ligands are known to form stable mono- and dinuclear complexes with metals like Cu(II), Zn(II), and Cd(II). The role of phenol as a spacer in metal ion coordination is a significant area of study (Ambrosi et al., 2003).

Catalytic Oxotransfer Activities

(((2-Aminoethyl)amino)methyl)phenol derivatives have been utilized as ligands in oxo molybdenum(vi) complexes. These complexes demonstrate potential in catalyzing epoxidation and sulfoxidation reactions, indicating their usefulness in organic synthesis (Hossain et al., 2017).

Structure and Characterization in Metal Complexes

The ligand has been used in synthesizing phenolate-bridged dimanganese(II) complexes. Such complexes are essential for understanding metal coordination and potential applications in catalysis and material science (Gultneh et al., 1992).

Fluorescent Chemosensors

Polyaminophenolic ligands, including derivatives of (((2-Aminoethyl)amino)methyl)phenol, have been investigated for their potential as fluorescent chemosensors for ions like H+ and Zn(II). These studies are crucial for developing new sensing technologies in chemistry and biology (Ambrosi et al., 2009).

Corrosion Inhibition

Amine derivative compounds, including (((2-Aminoethyl)amino)methyl)phenol, have been synthesized and tested for their effectiveness as corrosion inhibitors for metals in acidic environments. This research has significant implications in industrial applications, particularly in metal preservation and maintenance (Boughoues et al., 2020).

properties

CAS RN

94-28-3

Product Name

(((2-Aminoethyl)amino)methyl)phenol

Molecular Formula

C9H14N2O

Molecular Weight

166.22

IUPAC Name

2-[(2-aminoethylamino)methyl]phenol

InChI

InChI=1S/C9H14N2O/c10-5-6-11-7-8-3-1-2-4-9(8)12/h1-4,11-12H,5-7,10H2

InChI Key

ZJSCDDIGFJQVAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNCCN)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agidol AF-2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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